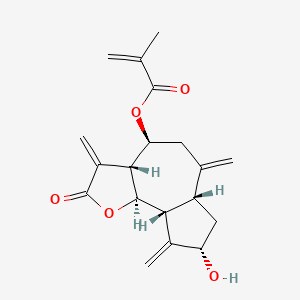

GW3965

Descripción general

Descripción

The compound is a complex molecule likely of interest for its potential biological activity, given its structural components, such as the trifluoromethyl group, which often impart unique chemical properties and biological activities.

Synthesis Analysis

Synthesis of complex molecules like this typically involves multi-step organic reactions, starting from simpler precursors. The synthesis could involve the protection of amino groups, the formation of ether linkages, and the introduction of the phenylacetic acid moiety. One relevant approach to similar structures involves the protection and activation of amino and hydroxyl groups for peptide synthesis, as demonstrated by Matsueda and Walter (2009) (Matsueda & Walter, 2009).

Molecular Structure Analysis

The molecular structure of such a compound is characterized by the presence of aromatic rings, an amino group protected by bulky substituents, and a trifluoromethyl group. These elements significantly influence the molecule's conformation and reactivity. Studies on similar molecules have employed X-ray diffraction (XRD) to elucidate their crystal structure and understand the steric interactions between substituents (Boyarskiy, Fonari, Suwińska, & Simonov, 2009) (Boyarskiy et al., 2009).

Aplicaciones Científicas De Investigación

Desarrollo de PROTAC basados en agonistas que se dirigen al receptor X del hígado

GW3965 se utiliza en el desarrollo de las Quimeras de Destino de Proteólisis (PROTAC) que se dirigen al Receptor X del Hígado (LXR). Los LXR son parte de la superfamilia de receptores hormonales nucleares y regulan la homeostasis del colesterol, la homeostasis de los lípidos y las respuestas inmunitarias {svg_1}. This compound-PEG5-VH032, un PROTAC desarrollado utilizando this compound, ha demostrado efectividad en la degradación de la proteína LXRβ {svg_2}.

Tratamiento para la hipercolesterolemia y la diabetes

Los antagonistas de LXR son tratamientos prometedores para la hipercolesterolemia y la diabetes. El desarrollo de degradadores de LXR como this compound-PEG5-VH032 proporciona un efecto similar a la inhibición de LXR {svg_3}.

Recuperación de una lesión cerebral traumática repetitiva leve

This compound se ha utilizado en el tratamiento de la lesión cerebral traumática repetitiva leve (mrTBI). Se ha encontrado que restaura la memoria de reconocimiento de objetos nuevos deteriorada en ratones de tipo salvaje {svg_4}.

Supresión de los niveles de Ab soluble

Se ha encontrado que el tratamiento con this compound suprime los niveles de Ab40 y Ab42 solubles totales, que están significativamente elevados después de la lesión {svg_5}.

Reparación del daño axonal

En ratones de tipo salvaje, this compound ha demostrado suprimir el daño axonal leve después de la mrTBI {svg_6}.

Mejora del resultado funcional después de un derrame cerebral

Se ha encontrado que el tratamiento con this compound después de un derrame cerebral aumenta los niveles de colesterol de lipoproteína de alta densidad (HDL-C), mejorando así el resultado funcional {svg_7}.

Mejora cognitiva en la enfermedad de Alzheimer

Se ha encontrado que el agonista del receptor X del hígado, this compound, mejora la cognición en modelos de ratón de la enfermedad de Alzheimer (EA) {svg_8}.

Modificación del estado de metilación del ADN

Se ha encontrado que el tratamiento a corto plazo con this compound induce cambios en el estado de metilación del ADN del hipocampo, que están asociados con la mejora cognitiva {svg_9}.

Mecanismo De Acción

Target of Action

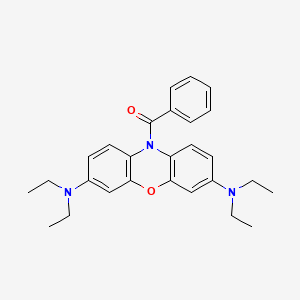

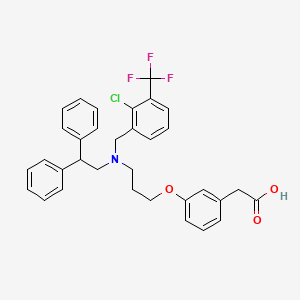

GW3965, also known as UNII-6JI5YOG7RC, GW-3965, 3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid, or GW 3965, is a full agonist of the liver X receptors (LXRs), specifically hLXRα and hLXRβ . LXRs are part of the nuclear hormone receptor superfamily and function as ligand-dependent transcription factors . They play a pivotal role in regulating cholesterol homeostasis, lipid homeostasis, and immune responses .

Mode of Action

This compound interacts with its targets, LXRα and LXRβ, by binding to them as a ligand . This binding leads to the dissociation of the repressor complex from the LXR target gene promoter and the recruitment of coactivators . This process results in the transcriptional regulation of genes involved in cholesterol homeostasis, fatty acid metabolism, glycolysis, immune responses, and inflammatory responses .

Biochemical Pathways

One of the key pathways through which this compound exerts its effects is the ATP-binding cassette transporter A1 (ABCA1)-mediated lipid transport onto apolipoprotein E (apoE) . This pathway plays a crucial role in cholesterol homeostasis and lipid metabolism . Additionally, this compound can induce the ubiquitin-proteasome system-dependent degradation of the LXRβ protein, which requires VHL E3 ligase .

Pharmacokinetics

It is known that this compound is orally active in mice .

Result of Action

The activation of LXRs by this compound leads to a variety of molecular and cellular effects. For instance, it can restore impaired novel object recognition memory and suppress axonal damage in mice . It also suppresses the elevation of soluble Aβ 40 and Aβ 42 levels after injury . Furthermore, this compound can induce the degradation of LXRβ protein, contributing to the regulation of cholesterol and lipid homeostasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the beneficial effects of this compound observed in certain models are unlikely to be related to reduced inflammation .

Análisis Bioquímico

Biochemical Properties

3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid functions as a full agonist for liver X receptors, specifically hLXRα and hLXRβ . It binds to these receptors with high affinity, leading to the activation of target genes involved in cholesterol efflux, fatty acid synthesis, and anti-inflammatory responses. The compound interacts with various biomolecules, including the ATP-binding cassette transporter A1 (ABCA1), which plays a crucial role in cholesterol transport and high-density lipoprotein (HDL) formation .

Cellular Effects

The cellular effects of 3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid are profound. It upregulates the expression of genes involved in cholesterol efflux, such as ABCA1, leading to increased HDL levels in the bloodstream . Additionally, the compound exhibits potent antiatherogenic activity by reducing the formation of atherosclerotic plaques in mouse models . It also influences cell signaling pathways, including those related to lipid metabolism and inflammation, thereby modulating cellular functions and metabolic processes .

Molecular Mechanism

At the molecular level, 3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid exerts its effects by binding to liver X receptors, leading to their activation . This activation triggers the transcription of target genes involved in lipid metabolism and cholesterol homeostasis. The compound acts as a full agonist, meaning it fully activates the receptor, resulting in maximal transcriptional activity . Additionally, it has been shown to cross-react with the pregnane X receptor (PXR), although to a lesser extent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid have been observed to change over time. The compound is stable under desiccated conditions and can be stored as a powder . Over extended periods, it maintains its efficacy in activating liver X receptors and modulating gene expression. Long-term studies in vitro and in vivo have demonstrated sustained effects on cholesterol efflux and anti-inflammatory responses .

Dosage Effects in Animal Models

The effects of 3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid vary with different dosages in animal models. At lower doses, the compound effectively upregulates the expression of target genes and increases HDL levels without causing adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and alterations in liver function . Therefore, careful dosage optimization is essential to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid is involved in metabolic pathways related to lipid metabolism and cholesterol homeostasis . It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. The compound’s activation of liver X receptors results in the upregulation of genes involved in cholesterol efflux, fatty acid synthesis, and anti-inflammatory responses .

Transport and Distribution

Within cells and tissues, 3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the liver and macrophages, where it exerts its effects on lipid metabolism and inflammation . The compound’s distribution is influenced by its physicochemical properties, including solubility and stability .

Subcellular Localization

The subcellular localization of 3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid is primarily within the nucleus, where it binds to liver X receptors and modulates gene expression . The compound’s activity is directed by targeting signals and post-translational modifications that ensure its proper localization to specific compartments or organelles . This precise localization is crucial for its role in regulating lipid metabolism and cholesterol homeostasis .

Propiedades

IUPAC Name |

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31ClF3NO3/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXSRXHZFIBFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961002 | |

| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405911-09-3 | |

| Record name | 3-[3-[[[2-Chloro-3-(trifluoromethyl)phenyl]methyl](2,2-diphenylethyl)amino]propoxy]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405911-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 3965 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405911093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-3965 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-3965 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JI5YOG7RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)propanamide](/img/structure/B1198161.png)

![(2S,5R,6R)-6-[[(2R)-Carboxy-3-thienylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid disodium salt](/img/structure/B1198177.png)